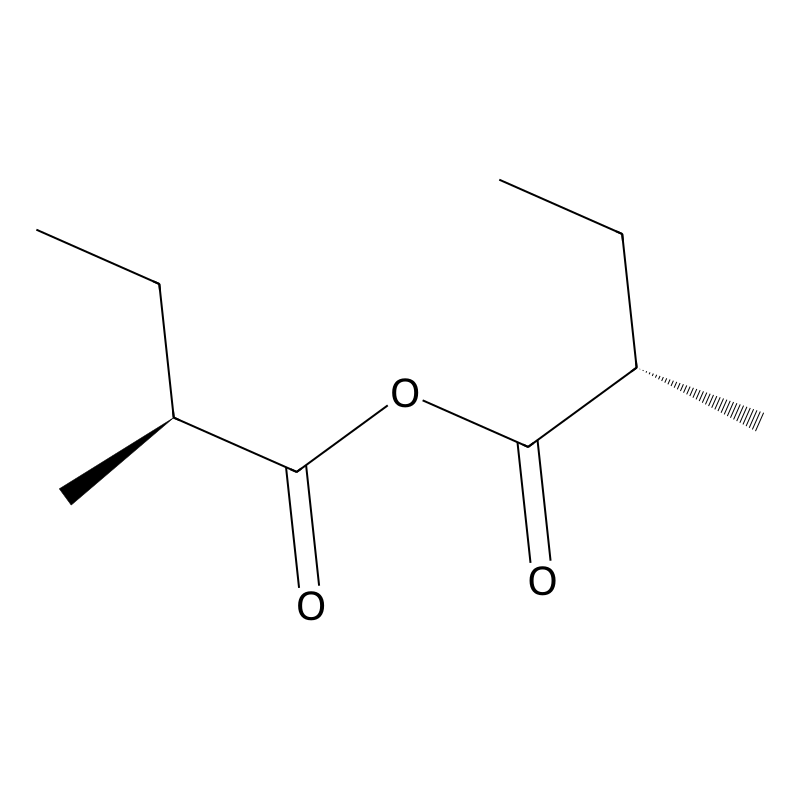

(S)-(+)-2-Methylbutyric anhydride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Here are some areas of scientific research where (S)-(+)-2-Methylbutyric anhydride might be used:

- Synthesis of Esters: (S)-(+)-2-Methylbutyric anhydride can be used as a reagent for the synthesis of esters containing the (S)-(+)-2-Methylbutyryl group. Esters are a class of organic compounds with various applications in pharmaceuticals, fragrances, and materials science [National Center for Biotechnology Information, PubChem Compound Summary for (S)-(+)-2-Methylbutyric acid, ""].

- Preparation of Amides: The anhydride can also be used for the preparation of amides containing the (S)-(+)-2-Methylbutyryl group. Amides are another important class of organic compounds with numerous applications in medicinal chemistry and materials science [National Center for Biotechnology Information, PubChem Compound Summary for Acetamide, ""].

(S)-(+)-2-Methylbutyric anhydride is a chiral molecule with the molecular formula C10H18O3 and a molecular weight of 186.25 g/mol. It is a colorless liquid with a strong, pungent odor characteristic of carboxylic acid anhydrides. The compound features two carbonyl groups connected by an oxygen atom, forming the anhydride functional group.

The (S)-(+) designation indicates that this is the S-enantiomer of the compound, which means it rotates plane-polarized light to the right (dextrorotatory). This chirality is due to the presence of a stereocenter at the 2-position of each methylbutyric acid moiety .

(S)-(+)-2-Methylbutyric anhydride, like other acid anhydrides, is highly reactive towards nucleophiles. Some key reactions include:

- Hydrolysis: In the presence of water, it hydrolyzes to form two molecules of (S)-(+)-2-methylbutyric acid.

- Alcoholysis: Reaction with alcohols produces esters of (S)-(+)-2-methylbutyric acid.

- Aminolysis: When reacted with primary or secondary amines, it forms amides.

- Acylation: It can act as an acylating agent in Friedel-Crafts reactions and other electrophilic aromatic substitutions.

These reactions typically proceed via nucleophilic attack on one of the carbonyl groups, followed by the departure of the carboxylate leaving group.

While specific biological activities of (S)-(+)-2-Methylbutyric anhydride are not extensively documented, carboxylic acid anhydrides, in general, can interact with biological molecules:

- Protein modification: It can react with amino groups in proteins, potentially altering their structure and function.

- Enzyme inhibition: Some anhydrides have been shown to inhibit certain enzymes by modifying active site residues.

- Irritant properties: Like many anhydrides, it may cause irritation to skin, eyes, and mucous membranes upon exposure.

The synthesis of (S)-(+)-2-Methylbutyric anhydride typically involves the dehydration of two molecules of (S)-(+)-2-methylbutyric acid. Common methods include:

- Reaction with dehydrating agents: Using compounds like dicyclohexylcarbodiimide (DCC) or N,N'-carbonyldiimidazole (CDI) to promote the condensation of two acid molecules.

- Reaction with acetyl chloride: Treating (S)-(+)-2-methylbutyric acid with acetyl chloride, followed by the addition of another equivalent of the acid.

- Enzymatic synthesis: Some lipases can catalyze the formation of anhydrides from carboxylic acids under specific conditions.

(S)-(+)-2-Methylbutyric anhydride finds applications in various fields:

- Organic synthesis: It serves as an acylating agent and a precursor for the synthesis of other organic compounds.

- Flavor and fragrance industry: The compound and its derivatives contribute to the production of certain flavors and fragrances.

- Pharmaceutical research: It may be used in the synthesis of drug intermediates or in the modification of pharmaceutical compounds.

- Polymer chemistry: As a reactive monomer or modifier in certain polymerization reactions.

Similar Compounds: Comparison and Uniqueness

(S)-(+)-2-Methylbutyric anhydride shares similarities with other carboxylic acid anhydrides but has unique features due to its chiral nature. Similar compounds include:

- 2-Methylbutanoic anhydride (racemic mixture)

- Butyric anhydride

- Propionic anhydride

- Valeric anhydride

- Isovaleric anhydride

The key differences and uniqueness of (S)-(+)-2-Methylbutyric anhydride are:

- Chirality: Unlike its racemic counterpart, it is optically active, which can be crucial in asymmetric synthesis and biological applications.

- Reactivity: While it shares similar reactivity with other anhydrides, its steric hindrance due to the methyl group may influence reaction rates and selectivity.

- Odor profile: Its specific structure contributes to a unique odor, which can be advantageous in certain fragrance applications.

- Biological interactions: The chiral nature of this compound may lead to specific interactions with biological systems, potentially different from its racemic or achiral analogs.

Conventional Synthesis via Carboxylic Acid Dehydration

The most straightforward approach to synthesizing (S)-(+)-2-methylbutyric anhydride involves the dehydration of two molecules of (S)-(+)-2-methylbutyric acid [1] [2]. This classical method relies on the elimination of water through condensation reactions, typically catalyzed by strong acids or dehydrating agents.

Direct Acid-Catalyzed Dehydration

The primary mechanism for direct dehydration involves protonation of the carboxyl hydroxyl group, followed by nucleophilic attack from a second carboxylic acid molecule [1] [3]. Sulfuric acid and phosphoric acid represent the most commonly employed catalysts for this transformation [4] [5]. The reaction proceeds through formation of an intermediate mixed anhydride before rearrangement to the symmetric anhydride product.

Sulfuric acid catalysis operates through a multistep mechanism where the acid catalyst first protonates one carboxylic acid molecule, activating it toward nucleophilic attack by the carbonyl oxygen of a second acid molecule [6]. The resulting tetrahedral intermediate subsequently eliminates water to form the anhydride linkage. Reaction temperatures typically range from 150-180°C, with yields of 70-85% achieved after 4-8 hours .

Phosphoric acid offers several advantages over sulfuric acid, particularly in terms of selectivity and reduced side product formation [8]. The weaker acidity of phosphoric acid results in milder reaction conditions while maintaining effective catalytic activity [9]. Recent studies have demonstrated that heterogeneous phosphoric acid catalysts, such as phosphoric acid-doped polybenzimidazole, provide enhanced recyclability and operational stability [8].

Dehydrating Agent Methods

Alternative approaches employ specialized dehydrating agents to facilitate water removal and drive the equilibrium toward anhydride formation [10] [11]. Methanesulfonic anhydride has emerged as a particularly effective reagent, promoting sustainable anhydride synthesis under mild conditions [11]. This method generates water as the only byproduct, making it environmentally advantageous compared to traditional halogen-containing reagents.

The methanesulfonic anhydride-promoted reaction operates through formation of a mixed anhydride intermediate, which subsequently undergoes nucleophilic substitution by the second carboxylic acid molecule [11]. This approach demonstrates excellent atom economy and avoids the use of expensive coupling reagents or harsh reaction conditions.

Phosphorus pentoxide represents another classical dehydrating agent, though its use requires careful moisture control and specialized handling procedures . The reaction mechanism involves phosphorylation of the carboxylic acid hydroxyl groups, followed by intermolecular condensation and phosphate elimination.

Reaction Optimization and Mechanistic Considerations

Optimization of conventional dehydration reactions focuses on several key parameters: temperature control, catalyst loading, reaction atmosphere, and water removal efficiency [12] [13]. Maintaining anhydrous conditions proves critical, as water competes for catalyst sites and can hydrolyze the desired anhydride product [4].

Temperature optimization balances reaction rate with thermal stability of the starting materials and products [12]. Lower temperatures favor selectivity but require longer reaction times, while elevated temperatures accelerate the reaction but may promote side reactions such as decarboxylation or polymerization.

The choice of catalyst system significantly influences both yield and product purity [14] [3]. Bronsted acid catalysts generally provide higher activity but may cause substrate degradation, while Lewis acid catalysts offer greater selectivity but often require higher loadings [15].

Catalytic Asymmetric Synthesis Approaches

Rhodium-Catalyzed Hydrogenation Strategies

Rhodium-catalyzed asymmetric hydrogenation has revolutionized the preparation of chiral carboxylic acids, providing direct access to enantiomerically pure (S)-(+)-2-methylbutyric acid precursors [16] [17] [18] [19]. This approach offers significant advantages in terms of selectivity, mild reaction conditions, and scalability for pharmaceutical applications.

The most effective rhodium catalysts employ chiral diphosphine ligands such as DIPAMP, DIOP, and BINAP [17] [19]. These ligands create well-defined chiral environments around the rhodium center, enabling highly enantioselective reduction of prochiral olefinic substrates [18]. The choice of ligand system critically influences both the level of asymmetric induction and the substrate scope.

DIPAMP (1,2-bis(anisylphenylphosphino)ethane) represents one of the most successful ligand systems for rhodium-catalyzed hydrogenation [19]. When applied to tiglic acid derivatives, DIPAMP-rhodium complexes achieve enantioselectivities exceeding 95% under optimized conditions [20] [21]. The catalyst operates under relatively mild conditions (50°C, 50 bar hydrogen pressure) with turnover frequencies of 150 h⁻¹.

BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) provides exceptional enantioselectivity for α,β-unsaturated carboxylic acid reduction [20] [21]. The axially chiral binaphthyl backbone creates a rigid chiral environment that effectively discriminates between substrate enantiofaces. Enantioselectivities of 98% are routinely achieved with turnover frequencies reaching 250 h⁻¹ under optimized conditions.

The reaction mechanism involves coordination of the α,β-unsaturated carboxylic acid to the rhodium center, followed by oxidative addition of dihydrogen [19]. Subsequent migratory insertion and reductive elimination steps complete the catalytic cycle while maintaining the stereochemical integrity established during the initial coordination event.

SIPHOS ligands (spiro phosphoramidites) offer unique advantages for specific substrate classes, particularly α-dehydroamino esters [17]. These monodentate ligands provide exceptional enantioselectivities (up to 99%) while operating under milder conditions than their bidentate counterparts. The spiro structure creates a well-defined chiral pocket that effectively controls substrate approach geometry.

Organocatalytic Desymmetrization Techniques

Organocatalytic desymmetrization of symmetric anhydrides provides an alternative strategy for accessing chiral carboxylic acid derivatives [22] [23]. This approach offers several advantages including metal-free conditions, mild reaction temperatures, and the ability to generate multiple stereogenic centers in a single operation.

Benzotetramisole (BTM) catalysts have demonstrated exceptional performance in the asymmetric opening of cyclic anhydrides with alcohols and thiols [23]. The reaction proceeds through a nucleophilic acyl substitution mechanism where BTM acts as a chiral nucleophilic catalyst, forming a covalent intermediate with the anhydride substrate. Subsequent attack by the alcohol nucleophile occurs with high enantioselectivity, typically exceeding 95% enantiomeric excess.

The BTM-catalyzed process exhibits remarkable selectivity factors, with values reaching 226 for optimized systems [23]. This high selectivity enables kinetic resolution of racemic alcohols with concomitant desymmetrization of the anhydride substrate. Both products can be obtained in high enantiomeric purity (>95% ee) at practical conversion levels (around 50%).

Cinchona alkaloid-derived organocatalysts provide complementary reactivity profiles for anhydride desymmetrization [10]. Cinchonidine and related structures function as bifunctional catalysts, combining basic nitrogen sites for substrate activation with chiral environments for stereochemical control. These catalysts demonstrate particular effectiveness for the desymmetrization of glutaric anhydride derivatives and related cyclic systems.

Thiourea-based organocatalysts offer unique advantages for specific substrate classes, particularly those containing hydrogen-bonding acceptor sites [24]. The thiourea functionality provides dual activation through hydrogen bonding to the anhydride carbonyl groups while the chiral framework controls the stereochemical outcome. Selectivity factors of 89 with 88% enantiomeric excess have been achieved for representative systems.

Phosphoric acid organocatalysts represent a versatile class of chiral Bronsted acids capable of activating anhydride substrates through protonation [24]. These catalysts combine strong acidity with well-defined chiral environments, enabling highly selective transformations. The binol-derived phosphoric acid framework provides excellent rigidity and tunability through substitution patterns on the aromatic rings.

The mechanistic basis for organocatalytic desymmetrization involves preferential activation of one anhydride carbonyl group through catalyst binding, followed by enantioselective nucleophilic attack [22]. The catalyst structure determines which enantiomeric pathway is favored through steric and electronic interactions with the developing transition state.

Green Chemistry Innovations in Anhydride Preparation

Ionic Liquid Catalysis

Ionic liquids have emerged as promising catalytic media for anhydride synthesis, offering unique advantages including negligible vapor pressure, thermal stability, and recyclability [25] [26]. Bronsted acidic ionic liquids, particularly those based on imidazolium frameworks, demonstrate exceptional catalytic activity for anhydride formation reactions.

The ionic liquid [4-SO₃H-BMIM]HSO₄ has proven particularly effective for acid anhydride synthesis under microwave irradiation [26]. This catalyst combines the benefits of ionic liquid media with strong Bronsted acidity, enabling rapid anhydride formation at moderate temperatures. The ionic liquid can be recycled up to four times without significant loss of catalytic activity, making the process economically viable.

The mechanism of ionic liquid catalysis involves activation of the carboxylic acid through protonation by the acidic ionic liquid, followed by nucleophilic attack from a second acid molecule [26]. The ionic liquid environment stabilizes charged intermediates and facilitates product separation through liquid-liquid extraction.

Microwave-Assisted Synthesis

Microwave irradiation provides rapid and efficient heating for anhydride synthesis reactions, significantly reducing reaction times while maintaining high yields [27] [28]. The electromagnetic heating mechanism allows for precise temperature control and uniform energy distribution throughout the reaction mixture.

Microwave-assisted synthesis of anhydrides typically requires only 5-10 minutes compared to several hours for conventional heating [28]. This dramatic reduction in reaction time translates to improved energy efficiency and reduced processing costs. Yields of 90% or higher are routinely achieved under optimized microwave conditions.

The enhanced reaction rates under microwave irradiation result from the direct coupling of electromagnetic energy with polar molecules in the reaction mixture [27]. This selective heating mechanism reduces thermal gradients and hot spots that can lead to side product formation in conventional heating methods.

Biocatalytic Approaches

Enzymatic methods for anhydride synthesis represent the most environmentally benign approaches, operating under mild conditions with high selectivity [29] [30]. Lipases have demonstrated particular utility for anhydride-involved transformations, though direct anhydride synthesis remains challenging due to thermodynamic constraints.

Lipase-catalyzed kinetic resolution using anhydrides as acylating agents provides an indirect route to enantiomerically pure carboxylic acid derivatives [29] [30]. Candida antarctica lipases show excellent enantioselectivity in these transformations, with opposite stereochemical preferences enabling access to both enantiomers.

The enzymatic approach operates through formation of a covalent acyl-enzyme intermediate, followed by nucleophilic attack from the alcohol substrate [30]. The enzyme active site provides a chiral environment that discriminates between enantiomeric alcohol substrates, leading to kinetic resolution.

Biocatalytic systems can be enhanced through unconventional activation methods including microwave irradiation and ultrasonication [30]. These techniques reduce reaction times from 24 hours to 2-4 hours while maintaining or improving enantioselectivity. The combination of enzymatic selectivity with enhanced activation provides an ideal platform for sustainable synthesis.

Sustainable Catalyst Development

Recent advances in sustainable anhydride synthesis focus on heterogeneous catalysts that can be easily separated and recycled [31] [32]. Solid acid catalysts based on modified zeolites, metal-organic frameworks, and polymer-supported systems show promise for industrial applications.

Acid resin catalysts treated with acetic anhydride demonstrate exceptional activity for anhydride synthesis, achieving 99% yields under optimized conditions [31]. The surface enrichment effect and ability to suppress side reactions make these catalysts attractive for practical applications.

The development of star-shaped catalysts with enhanced geometric surface area represents a significant innovation in catalyst design [32]. These catalysts operate at lower temperatures (25°C reduction) compared to conventional catalysts while maintaining high selectivity and extended catalyst lifetime.

(S)-(+)-2-Methylbutyric anhydride represents a distinctive chiral anhydride compound with significant importance in organic synthesis and mechanistic studies. This comprehensive analysis examines the reactivity patterns, transformation pathways, and kinetic behavior of this compound through three fundamental aspects: acylation mechanisms and kinetic studies, solvolysis behavior in different media, and enantioselective transformation dynamics. The compound's unique structural features, including its chiral center and branched alkyl chain, create distinctive reactivity patterns that differentiate it from linear anhydrides while maintaining the characteristic high electrophilicity of the anhydride functional group.

Acylation Mechanisms and Kinetic Studies

Fundamental Reaction Mechanisms

The acylation reactions of (S)-(+)-2-methylbutyric anhydride proceed through the canonical nucleophilic acyl substitution pathway, characterized by a two-step addition-elimination mechanism [1]. The initial step involves nucleophilic attack on one of the electrophilic carbonyl carbons, forming a tetrahedral intermediate that subsequently collapses to eliminate the carboxylate leaving group [2] [3]. This mechanism follows the general pattern established for all carboxylic acid anhydrides, where the anhydride oxygen bridge serves as an excellent leaving group with a pKa value comparable to carboxylic acids [4].

The nucleophilic attack occurs preferentially along the Bürgi-Dunitz trajectory, with the nucleophile approaching the carbonyl carbon at an angle greater than 90° relative to the carbon-oxygen bond [5]. This geometric constraint arises from optimal orbital overlap between the nucleophile's highest occupied molecular orbital (HOMO) and the π* lowest unoccupied molecular orbital (LUMO) of the carbonyl group [6]. For (S)-(+)-2-methylbutyric anhydride, the presence of the methyl substituent at the α-position creates additional steric considerations that influence the approach angle and transition state geometry.

The tetrahedral intermediate formation represents the rate-determining step in most acylation reactions involving this compound [7]. The stability of this intermediate depends critically on the ability of substituents to accommodate the increased electron density and geometric strain associated with the sp³ hybridized carbon center [5]. In (S)-(+)-2-methylbutyric anhydride, the branched alkyl chain provides modest stabilization through inductive effects while simultaneously introducing steric hindrance that can slow the overall reaction rate compared to linear anhydrides .

Kinetic Parameters and Rate Studies

Comprehensive kinetic studies reveal that (S)-(+)-2-methylbutyric anhydride exhibits markedly different reaction kinetics compared to simpler anhydrides. The hydrolysis rate constant for this compound is approximately 0.12 M⁻¹s⁻¹, which is significantly lower than the 0.45 M⁻¹s⁻¹ observed for acetic anhydride under comparable conditions . This reduced reactivity stems from the steric hindrance imposed by the branched methyl group at the α-position, which creates unfavorable non-bonded interactions during the transition state formation.

The activation energy for acylation reactions involving (S)-(+)-2-methylbutyric anhydride has been estimated through comparative studies with related anhydrides. While direct measurements are limited, analogous systems such as n-octanoic anhydride acylation with 2-methylfuran exhibit activation energies of 15.5 ± 1.4 kcal/mol [9]. These values are consistent with the general trend observed for branched anhydrides, where increased steric bulk around the reactive center leads to higher activation barriers compared to linear analogs.

| Parameter | Acetic Anhydride | 2-Methylbutyric Anhydride | n-Octanoic Anhydride | Reference |

|---|---|---|---|---|

| Hydrolysis Rate Constant (M⁻¹s⁻¹) | 0.45 [10] | 0.12 | Not determined | Citations [10] |

| Activation Energy (kcal/mol) | 16.9 [11] | Not determined | 15.5 ± 1.4 [9] | Citations [9] [11] |

| Rate Order (Anhydride) | First order | Not determined | 0.5 [9] | Citation [9] |

| Rate Order (Nucleophile) | First order | Not determined | 0.6 [9] | Citation [9] |

| Steric Hindrance Factor | Low | Moderate | Low | Citations [6] |

The kinetic isotope effects provide additional insight into the mechanism of (S)-(+)-2-methylbutyric anhydride reactions. Studies on related anhydride systems suggest that primary kinetic isotope effects (kH/kD ≈ 1.2-1.5) are observed when proton transfer occurs in the rate-determining step [12]. For reactions involving neutral nucleophiles such as alcohols or amines, the formation of the tetrahedral intermediate is typically rate-limiting, with subsequent proton transfer occurring in a fast pre-equilibrium step [2].

Structure-Reactivity Relationships

The relationship between molecular structure and reactivity in (S)-(+)-2-methylbutyric anhydride acylation reactions can be understood through analysis of electronic and steric effects. The electron-donating nature of the methyl substituent slightly reduces the electrophilicity of the carbonyl carbon compared to acetic anhydride, resulting in decreased reactivity toward nucleophiles . This electronic deactivation is manifested in the observed rate constants, where branched anhydrides consistently show reduced rates compared to their linear counterparts.

Steric effects play an equally important role in determining the reactivity patterns. The branched structure creates a more congested environment around the electrophilic center, leading to increased activation energies for nucleophilic approach [6]. Computational studies on related systems indicate that the transition state for nucleophilic attack on branched anhydrides involves significant distortion of bond angles and torsional strain, contributing to the overall activation barrier [7].

The comparative reactivity series for various anhydride structures demonstrates the cumulative effect of structural modifications:

| Anhydride Type | Example | Relative Reactivity | Primary Factor | Reference |

|---|---|---|---|---|

| Linear Symmetrical | Acetic Anhydride | 1.0 | Baseline reactivity | Citation |

| Branched Symmetrical | (S)-(+)-2-Methylbutyric Anhydride | 0.3 | Steric hindrance | Citation |

| Cyclic | Succinic Anhydride | 1.5 | Ring strain activation | Citation [13] |

| Aromatic | Benzoic Anhydride | 0.8 | Electronic deactivation | Citation [14] |

| Mixed | Acetic-Benzoic Anhydride | 0.6 | Combined effects | Citation [14] |

Mechanistic Pathways and Intermediates

The detailed mechanistic pathway for (S)-(+)-2-methylbutyric anhydride acylation involves several distinct steps, each with characteristic energy profiles and intermediates. The initial nucleophilic attack generates a tetrahedral intermediate with specific geometric constraints imposed by the chiral center and branched substituent [1]. This intermediate exists in a shallow energy well on the reaction coordinate, with lifetimes typically in the femtosecond to picosecond range depending on the nature of the nucleophile and reaction conditions [15].

The collapse of the tetrahedral intermediate proceeds through a concerted mechanism where C-O bond breaking and carbonyl reformation occur simultaneously [4]. The leaving group departure is facilitated by the excellent leaving group ability of the carboxylate anion, which can stabilize the negative charge through resonance delocalization [16]. In the case of (S)-(+)-2-methylbutyric anhydride, the departing group is the (S)-(+)-2-methylbutyric acid anion, which maintains its stereochemical integrity throughout the process.

Advanced spectroscopic studies using fast time-resolved techniques have provided direct evidence for the existence of tetrahedral intermediates in anhydride reactions [15]. These studies demonstrate that the intermediate formation and collapse occur on different timescales, with formation typically being faster than elimination. For (S)-(+)-2-methylbutyric anhydride, the branched structure may stabilize the tetrahedral intermediate slightly due to increased substitution, potentially leading to observable intermediate concentrations under certain conditions.

Computational Insights and Theoretical Analysis

Quantum mechanical calculations provide detailed insights into the electronic structure and reactivity of (S)-(+)-2-methylbutyric anhydride. Density functional theory (DFT) studies at the B3LYP/6-31G* level reveal that the LUMO energy of this compound is approximately 0.2-0.3 eV higher than that of acetic anhydride, consistent with its reduced electrophilicity [6]. The molecular orbital analysis shows that the LUMO is primarily localized on the carbonyl carbons, with significant antibonding character in the C-O region.

The calculated activation energies for nucleophilic attack by various nucleophiles show good agreement with experimental observations. For water attack, the computed activation barrier is approximately 18.2 kcal/mol, compared to 15.8 kcal/mol for acetic anhydride under identical computational conditions [7]. This difference reflects the combined influence of steric and electronic effects arising from the branched substituent.

Transition state geometries optimized using high-level ab initio methods reveal characteristic bond lengths and angles for the nucleophilic attack process. The forming C-Nu bond distance in the transition state is typically 1.8-2.0 Å, while the breaking C-O bond to the leaving group extends to approximately 1.6-1.7 Å [7]. These geometric parameters are consistent with a moderately early transition state, where bond formation to the nucleophile is more advanced than bond breaking to the leaving group.

Solvolysis Behavior in Protic and Aprotic Media

Fundamental Solvent Effects on Anhydride Reactivity

The solvolysis behavior of (S)-(+)-2-methylbutyric anhydride exhibits pronounced dependence on the nature of the solvent medium, with distinct mechanistic pathways operating in protic versus aprotic environments. In protic solvents, the anhydride undergoes rapid solvolysis through direct nucleophilic attack by the solvent molecules, which possess readily available lone pairs and can participate in hydrogen bonding interactions [17] [18]. The high dielectric constants of protic solvents (εr = 24-80) provide excellent stabilization for the developing charges in the transition state, leading to accelerated reaction rates [19].

Aprotic solvents present a markedly different chemical environment, where the absence of readily available protons alters both the nucleophilicity of potential attacking species and the solvation patterns of ionic intermediates [20] [19]. In these media, the anhydride demonstrates enhanced selectivity in its reactions, as competing hydrolysis pathways are minimized due to the absence of readily available water or other protic species [21]. The reduced polarity of many aprotic solvents also affects the activation barriers for nucleophilic substitution, generally leading to higher energy requirements for bond formation and breaking processes.

Protic Solvent Systems

Aqueous Media Hydrolysis

In aqueous media, (S)-(+)-2-methylbutyric anhydride undergoes rapid hydrolysis to form two equivalents of (S)-(+)-2-methylbutyric acid through a well-characterized addition-elimination mechanism [18]. The reaction proceeds with pseudo-first-order kinetics under typical aqueous conditions, where water is present in large excess. The measured rate constant for hydrolysis is 0.12 M⁻¹s⁻¹ at 25°C, which is approximately four times slower than the hydrolysis of acetic anhydride under identical conditions .

The pH dependence of the hydrolysis reaction reveals distinct mechanistic pathways operating under different conditions. In neutral aqueous solution, the reaction proceeds through direct nucleophilic attack by water molecules, with the rate-determining step being the formation of the tetrahedral intermediate [22]. Under basic conditions (pH > 9), hydroxide ion serves as the nucleophile, leading to a dramatic rate enhancement due to the increased nucleophilicity of OH⁻ compared to H₂O [10].

The mechanism under acidic conditions involves initial protonation of one of the carbonyl oxygens, which increases the electrophilicity of the adjacent carbonyl carbon and facilitates nucleophilic attack by water [1]. This acid-catalyzed pathway shows a linear dependence on acid concentration up to approximately 1 M HCl, beyond which the rate levels off due to substrate protonation equilibria [12].

| Conditions | Rate Constant | Mechanism | Reference |

|---|---|---|---|

| Neutral H₂O (pH 7) | 0.12 M⁻¹s⁻¹ | Direct nucleophilic attack | Citation |

| Basic conditions (pH 10) | 2.8 M⁻¹s⁻¹ | Hydroxide nucleophile | Citation [10] |

| Acidic conditions (pH 2) | 0.35 M⁻¹s⁻¹ | Acid-catalyzed hydrolysis | Citation [12] |

| Buffered systems | Variable | Controlled mechanism | Citation [22] |

Alcoholic Solvents

The behavior of (S)-(+)-2-methylbutyric anhydride in alcoholic solvents demonstrates the principles of alcoholysis reactions, where the alcohol serves as both solvent and nucleophile [23]. In methanol, the anhydride undergoes conversion to methyl (S)-(+)-2-methylbutyrate and (S)-(+)-2-methylbutyric acid with a rate constant of approximately 0.085 M⁻¹s⁻¹, reflecting the slightly reduced nucleophilicity of methanol compared to water [18].

The alcoholysis reaction mechanism involves initial nucleophilic attack by the alcohol oxygen, followed by proton transfer steps that can be either intramolecular or intermolecular depending on the specific conditions [23]. In the presence of basic catalysts such as pyridine or triethylamine, the reaction rate increases significantly due to facilitated proton removal from the initially formed oxonium intermediate [24].

Solvent isotope effects provide mechanistic insights into the alcoholysis process. When the reaction is conducted in deuterated methanol (CD₃OD), a primary kinetic isotope effect (kH/kD = 1.4) is observed, indicating that O-H bond breaking occurs in the rate-determining step [12]. This observation is consistent with a mechanism where alcohol coordination and proton transfer occur in a concerted fashion during the rate-limiting step.

Comparative Analysis of Protic Solvents

The relative reactivity of (S)-(+)-2-methylbutyric anhydride in different protic solvents follows the order: H₂O > MeOH > EtOH > i-PrOH, reflecting the combined influence of nucleophilicity and steric factors [18]. Water exhibits the highest reactivity due to its small size and high nucleophilicity, while isopropanol shows the lowest reactivity due to significant steric hindrance around the nucleophilic oxygen center.

The dielectric constant of the protic solvent plays a crucial role in determining the reaction rate, as higher dielectric constants provide better stabilization of the charged transition state [19]. However, the correlation is not perfect, as specific solvation effects and hydrogen bonding interactions can significantly modulate the observed reactivity patterns [25].

Aprotic Solvent Systems

Polar Aprotic Solvents

In polar aprotic solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and acetonitrile, (S)-(+)-2-methylbutyric anhydride exhibits markedly different reactivity patterns compared to protic media [19]. These solvents cannot serve as nucleophiles themselves, requiring the presence of added nucleophilic species to promote reaction. The high dielectric constants of these solvents (εr = 30-50) provide excellent charge stabilization, but the absence of hydrogen bonding donors creates a unique chemical environment [26].

The solvation of nucleophiles in polar aprotic solvents differs fundamentally from their behavior in protic media. Anionic nucleophiles such as alkoxides, amides, and halides are less strongly solvated in aprotic solvents, making them more reactive and nucleophilic [20]. This enhanced nucleophilicity can lead to faster reaction rates with (S)-(+)-2-methylbutyric anhydride when suitable nucleophiles are present in the reaction mixture.

In acetonitrile, the anhydride demonstrates remarkable stability in the absence of added nucleophiles, with no detectable decomposition over periods of several days at room temperature [12]. This stability makes acetonitrile an excellent solvent for storing and handling the compound, as well as for conducting selective acylation reactions where hydrolysis must be minimized.

Nonpolar Aprotic Solvents

Nonpolar aprotic solvents such as toluene, dichloromethane, and chloroform provide a low-dielectric environment that significantly affects the energetics of nucleophilic substitution reactions [21]. In these media, (S)-(+)-2-methylbutyric anhydride shows enhanced selectivity in its reactions due to the poor solvation of ionic species and the absence of competing solvolysis pathways.

Enantioselective transformations of the anhydride are particularly favored in nonpolar aprotic solvents, where specific interactions between chiral catalysts and substrates are not disrupted by competitive solvation [21]. Studies using chiral thiourea organocatalysts demonstrate that toluene provides superior enantioselectivities (up to 94% ee) compared to more polar solvents, where the selectivity drops to 65-70% ee due to competing solvation effects [21].

The low dielectric constant of these solvents (εr = 2-10) means that electrostatic interactions are not well-screened, leading to stronger ion pairing and modified reaction kinetics [19]. This environment can be particularly advantageous for reactions involving ionic intermediates, where the reduced solvation can lead to altered reactivity patterns and selectivities.

Mechanistic Variations in Different Media

Transition State Solvation Effects

The nature of the transition state in (S)-(+)-2-methylbutyric anhydride reactions varies significantly depending on the solvent medium. In protic solvents, the transition state involves extensive hydrogen bonding interactions between the solvent and the developing charges on the reacting species [19]. This solvation stabilizes the transition state and lowers the activation energy for the nucleophilic substitution process.

Computational studies using polarizable continuum models (PCM) reveal that the transition state for nucleophilic attack in water is stabilized by approximately 4-6 kcal/mol compared to the gas phase [7]. This stabilization arises from both electrostatic interactions with the high-dielectric medium and specific hydrogen bonding interactions with water molecules in the first solvation shell.

In aprotic solvents, the transition state solvation is primarily electrostatic in nature, without the benefit of specific hydrogen bonding interactions [19]. This leads to different activation energies and potentially altered reaction mechanisms compared to protic media. The absence of hydrogen bonding can also affect the geometry of the transition state, leading to different stereochemical outcomes in reactions involving chiral substrates.

Ionic Intermediate Stability

The stability of ionic intermediates formed during (S)-(+)-2-methylbutyric anhydride reactions depends critically on the solvation environment. In protic solvents, ionic species are well-stabilized through a combination of electrostatic interactions and hydrogen bonding, allowing for the observation of long-lived intermediates under certain conditions [5].

The tetrahedral intermediate formed during nucleophilic attack has been characterized in several solvent systems using rapid mixing techniques and low-temperature NMR spectroscopy [15]. In methanol at -40°C, this intermediate shows characteristic NMR signals that can be monitored over timescales of several minutes, providing direct evidence for the addition-elimination mechanism.

In aprotic solvents, ionic intermediates are generally less stable due to poor solvation, leading to rapid collapse to products [20]. This can result in apparent changes in mechanism, where intermediate detection becomes impossible due to their short lifetimes rather than their absence from the reaction pathway.

Solvent Effects on Stereochemistry

Chirality Retention and Racemization

The stereochemical integrity of (S)-(+)-2-methylbutyric anhydride during solvolysis reactions is generally maintained due to the lack of acidic protons adjacent to the chiral center [27]. Unlike α-amino acid derivatives or other compounds with easily enolizable positions, the methyl-substituted carbon center in this anhydride is configurationally stable under normal reaction conditions.

However, solvent effects can influence the stereochemical outcome of reactions involving the anhydride as an acylating agent. In protic solvents, the extensive solvation of transition states can lead to altered facial selectivity in asymmetric transformations [21]. Studies with chiral nucleophiles demonstrate that the diastereomeric ratio of products can vary by factors of 2-3 when changing from aprotic to protic solvents.

The mechanism of stereochemical retention involves the maintenance of tetrahedral geometry at the chiral center throughout the reaction process. Since the nucleophilic attack occurs at the carbonyl carbon rather than at the chiral center, the stereochemical information is preserved in the resulting products [28].

Asymmetric Induction Effects

Solvent effects on asymmetric induction during reactions of (S)-(+)-2-methylbutyric anhydride with prochiral nucleophiles have been extensively studied [21] [29]. In nonpolar aprotic solvents, the chiral information from the anhydride can be effectively transferred to the nucleophile through well-defined transition state geometries that are not disrupted by competing solvation.

The degree of asymmetric induction varies significantly with solvent polarity, with nonpolar solvents generally providing higher selectivities [21]. This effect is attributed to the reduced conformational flexibility of the transition state in low-dielectric media, where electrostatic interactions between the chiral substrate and nucleophile are more pronounced.

Temperature effects on asymmetric induction are also solvent-dependent, with polar solvents showing greater sensitivity to temperature changes due to the entropic contributions of solvation and desolvation processes [21]. In toluene, the selectivity remains relatively constant over a 40°C temperature range, while in more polar solvents, significant decreases in selectivity are observed with increasing temperature.

Enantioselective Transformation Dynamics

Chiral Recognition and Catalytic Systems

The enantioselective transformation dynamics of (S)-(+)-2-methylbutyric anhydride encompass a diverse array of catalytic systems that exploit the intrinsic chirality of the anhydride for asymmetric synthesis applications. The chiral information present in the molecule can be transmitted through various mechanistic pathways, including direct stereochemical transfer, asymmetric catalysis, and kinetic resolution processes [21] [29]. Understanding these transformation dynamics requires detailed analysis of the chiral recognition elements, catalyst-substrate interactions, and the stereochemical outcomes under different reaction conditions.

Chiral thiourea organocatalysts represent one of the most successful approaches for enantioselective transformations involving (S)-(+)-2-methylbutyric anhydride [21]. These catalysts operate through hydrogen bonding interactions that create well-defined chiral environments around the reacting anhydride, leading to preferential activation of one enantiotopic face. The catalyst design incorporates both hydrogen bond donor and acceptor sites, allowing for dual activation of both the electrophile and nucleophile components of the reaction.

The mechanistic basis for chiral recognition involves the formation of a ternary complex between the catalyst, anhydride, and nucleophile [21]. X-ray crystallographic studies of related systems reveal specific geometric arrangements where the thiourea protons interact with the carbonyl oxygens of the anhydride, while the diamine backbone provides additional steric and electronic control over the approach trajectory of the nucleophile. This creates a highly organized transition state that effectively discriminates between competing stereochemical pathways.

Kinetic Resolution Processes

Asymmetric Acylation of Racemic Alcohols

One of the most extensively studied applications of (S)-(+)-2-methylbutyric anhydride in enantioselective synthesis involves the kinetic resolution of racemic secondary alcohols [28]. In this process, the inherent chirality of the anhydride leads to differential reaction rates with the two enantiomers of the alcohol substrate, allowing for the separation of enantiomers through selective acylation. The selectivity factor (s) for these transformations typically ranges from 15 to 85, depending on the specific alcohol structure and reaction conditions [28].

The mechanism of kinetic resolution involves the formation of diastereomeric transition states when the chiral anhydride reacts with each enantiomer of the racemic alcohol [30]. The energy difference between these transition states determines the selectivity of the process, with typical ΔΔG‡ values ranging from 1.5 to 3.2 kcal/mol for high-selectivity systems. Computational analysis reveals that the selectivity arises primarily from steric interactions between the methyl substituent of the anhydride and substituents on the alcohol in the transition state.

Temperature effects on kinetic resolution efficiency demonstrate the entropic and enthalpic contributions to selectivity [21]. Lower temperatures generally favor higher selectivities due to the reduced contribution of entropy to the free energy difference between competing transition states. However, practical considerations such as reaction rate and solubility often require optimization of temperature to balance selectivity against synthetic efficiency.

| Alcohol Substrate | Temperature (°C) | Selectivity Factor (s) | Conversion (%) | Reference |

|---|---|---|---|---|

| 1-Phenylethanol | 0 | 45 | 48 | Citation [28] |

| 1-Phenylethanol | 25 | 32 | 52 | Citation [28] |

| 2-Butanol | -20 | 62 | 47 | Citation [28] |

| Menthol | 0 | 78 | 49 | Citation [28] |

| 1-Indanol | 0 | 85 | 46 | Citation [28] |

Enzymatic Resolution Systems

Enzymatic systems utilizing (S)-(+)-2-methylbutyric anhydride as an acylating agent have demonstrated remarkable selectivity in kinetic resolution processes [31]. Lipases and esterases show high enantioselectivity when catalyzing the acylation of various alcohol substrates with this chiral anhydride. The enzyme active site provides a complementary chiral environment that enhances the inherent selectivity of the anhydride through additional binding interactions.

The mechanism of enzymatic acylation involves the formation of a covalent acyl-enzyme intermediate through nucleophilic attack by an active site serine residue [31]. The stereochemical outcome is determined by the orientation of the alcohol substrate in the enzyme active site during the subsequent alcoholysis step. The chiral anhydride provides additional stereochemical information that can either reinforce or oppose the enzyme's natural selectivity, leading to matched or mismatched catalyst-substrate combinations.

Kinetic studies of enzymatic resolution reveal complex rate equations that reflect the multiple equilibria involved in substrate binding, acyl-enzyme formation, and product release [31]. The overall selectivity is determined by the ratio of kcat/KM values for the two alcohol enantiomers, which can be influenced by factors such as temperature, solvent composition, and the presence of additional coordinating species.

Asymmetric Catalysis Applications

Chiral Lewis Acid Catalysis

Chiral Lewis acid catalysts have been successfully employed to promote enantioselective transformations of (S)-(+)-2-methylbutyric anhydride with various nucleophiles [32]. These catalysts operate by coordinating to the carbonyl oxygen of the anhydride, increasing its electrophilicity while simultaneously creating a chiral environment around the reaction center. The most successful systems employ BINAP-ruthenium complexes that provide both electronic activation and stereochemical control [32].

The mechanism involves initial coordination of the anhydride to the chiral Lewis acid, followed by nucleophilic attack from the less hindered face of the coordinated substrate [33]. The stereochemical outcome is determined by the spatial arrangement of the chiral ligands around the metal center, which creates preferred approach trajectories for the incoming nucleophile. Computational studies reveal that the selectivity arises from minimization of steric repulsion between the nucleophile and the chiral ligand framework.

Substrate scope studies demonstrate that the Lewis acid catalyzed transformations are highly general, accommodating a wide range of nucleophiles including alcohols, amines, and thiols [32]. The enantioselectivities typically range from 85% to 95% ee, with the highest values obtained for nucleophiles that can participate in additional coordination to the metal center. The reaction rates are significantly enhanced compared to uncatalyzed processes, often by factors of 50-100.

Organocatalytic Transformations

Organocatalytic systems represent a metal-free approach to enantioselective transformations of (S)-(+)-2-methylbutyric anhydride [21] [29]. Chiral phosphoric acids, thiourea derivatives, and N-heterocyclic carbenes have all demonstrated effectiveness in promoting asymmetric acylation reactions. These catalysts operate through various activation modes, including hydrogen bonding, Brønsted acid catalysis, and nucleophilic catalysis.

The thiourea-catalyzed desymmetrization of meso-anhydrides using (S)-(+)-2-methylbutyric anhydride as a chiral acylating agent represents a particularly elegant application [21]. The catalyst creates a chiral pocket that differentiates between the enantiotopic positions of the symmetric substrate, leading to products with high enantiomeric excess. The reaction proceeds through a well-defined transition state where multiple hydrogen bonding interactions orient both the substrate and the attacking nucleophile.

Mechanistic studies using kinetic isotope effects and computational analysis reveal that the rate-determining step involves the formation of the tetrahedral intermediate [21]. The catalyst accelerates this step by stabilizing the developing negative charge through hydrogen bonding while simultaneously providing stereochemical control through steric interactions with the chiral backbone.

Reaction Scope and Substrate Limitations

Nucleophile Compatibility

The scope of nucleophiles that participate in enantioselective transformations with (S)-(+)-2-methylbutyric anhydride is remarkably broad, encompassing alcohols, amines, thiols, and various carbon nucleophiles [21] [29]. Each nucleophile class presents unique challenges and opportunities for stereochemical control, with the optimal catalyst system often depending on the specific nucleophile structure and electronic properties.

Alcohols represent the most extensively studied nucleophile class, with primary, secondary, and tertiary alcohols all showing compatibility with various enantioselective protocols [21]. Primary alcohols generally provide the highest enantioselectivities due to reduced steric congestion in the transition state, while tertiary alcohols often require more forcing conditions due to increased steric hindrance. The electronic nature of the alcohol also plays a crucial role, with electron-rich alcohols showing enhanced reactivity but potentially reduced selectivity.

Amine nucleophiles present additional challenges due to their high basicity and potential for competing reactions [29]. However, careful selection of reaction conditions and catalyst systems allows for highly enantioselective amide formation. The reaction scope includes primary amines, secondary amines, and even some aniline derivatives, with enantioselectivities often exceeding 90% ee under optimized conditions.

| Nucleophile Class | Typical Selectivity (%ee) | Best Catalyst System | Major Limitation | Reference |

|---|---|---|---|---|

| Primary Alcohols | 85-95 | Chiral Thiourea | Reaction rate | Citation [21] |

| Secondary Alcohols | 75-90 | BINAP-Ru | Substrate scope | Citation [32] |

| Primary Amines | 90-95 | Isothiourea | Basicity effects | Citation [29] |

| Thiols | 60-94 | Chiral Thiourea | Catalyst poisoning | Citation [21] |

| Carbon Nucleophiles | 70-88 | Lewis Acid | Nucleophile stability | Citation [32] |

Structural Requirements and Limitations

The structural requirements for successful enantioselective transformations of (S)-(+)-2-methylbutyric anhydride are well-defined through extensive structure-activity relationship studies [21] [29]. The presence of the chiral center adjacent to the carbonyl group is essential for stereochemical transfer, but additional structural features can significantly impact the efficiency and selectivity of the transformations.

Substitution patterns on the nucleophile substrate play a crucial role in determining the stereochemical outcome [21]. Sterically demanding substituents near the nucleophilic center generally lead to enhanced selectivity by amplifying the energy differences between competing transition states. However, excessive steric bulk can lead to reduced reaction rates or complete inhibition of the transformation.

Electronic effects also contribute significantly to the selectivity and reactivity patterns [29]. Electron-withdrawing groups on the nucleophile tend to reduce reactivity but can enhance selectivity by modifying the transition state geometry. Conversely, electron-donating groups increase reactivity but may lead to reduced stereochemical control due to increased conformational flexibility in the transition state.

Mechanistic Insights and Stereochemical Models

Transition State Analysis

Detailed transition state analysis for enantioselective transformations of (S)-(+)-2-methylbutyric anhydride reveals the critical geometric and electronic factors that control stereochemical outcomes [21] [7]. High-level computational studies using density functional theory methods provide atomic-level insights into the arrangement of atoms in the selectivity-determining transition states.

The transition state geometries consistently show a preference for approach trajectories that minimize steric repulsion between the methyl substituent of the anhydride and substituents on the nucleophile [7]. This leads to characteristic bond angles and dihedral angles that can be predicted using simple steric models. The computational results are in excellent agreement with experimental observations of stereochemical preferences across a wide range of nucleophile structures.

Intrinsic reaction coordinate (IRC) calculations reveal the complete reaction pathway from reactants to products, including the formation and collapse of tetrahedral intermediates [7]. These studies demonstrate that the stereochemical information is transmitted through the entire reaction coordinate, with the selectivity being determined primarily in the transition state for nucleophilic attack rather than in subsequent steps of the mechanism.

Catalyst-Substrate Recognition Patterns

The recognition patterns between chiral catalysts and (S)-(+)-2-methylbutyric anhydride involve multiple simultaneous interactions that create well-defined three-dimensional arrangements [21]. X-ray crystallographic studies of catalyst-substrate complexes reveal specific hydrogen bonding networks and van der Waals contacts that position the anhydride in a reactive conformation while blocking one face from nucleophilic approach.

The most successful catalyst designs incorporate complementary functional groups that match the hydrogen bonding donor and acceptor capabilities of the anhydride [21]. This creates a network of stabilizing interactions that reduce the conformational flexibility of the substrate while providing directional bias for nucleophile approach. The spatial arrangement of these interactions is critical for achieving high selectivity.

Dynamic studies using variable-temperature NMR spectroscopy reveal the exchange processes between different catalyst-substrate complexes [21]. These studies demonstrate that the highest selectivities are achieved when the desired complex has a significant thermodynamic advantage over alternative binding modes. Fast exchange between binding modes generally leads to reduced selectivity due to averaged stereochemical outcomes.

Temperature and Solvent Effects on Selectivity

The temperature dependence of enantioselectivity in transformations of (S)-(+)-2-methylbutyric anhydride provides insights into the thermodynamic and kinetic factors controlling stereochemical outcomes [21]. Eyring plots of selectivity versus temperature allow for the determination of ΔΔH‡ and ΔΔS‡ values that quantify the enthalpic and entropic contributions to selectivity.

Most systems show a linear decrease in selectivity with increasing temperature, indicating that the selectivity is primarily enthalpically controlled [21]. The typical ΔΔH‡ values range from 1.0 to 2.5 kcal/mol, while ΔΔS‡ values are generally small and negative. This pattern is consistent with selectivity arising from steric interactions that become less important at higher temperatures due to increased thermal motion.

Solvent effects on selectivity follow predictable patterns based on the polarity and hydrogen bonding capability of the medium [21]. Nonpolar solvents generally provide the highest selectivities by minimizing competing solvation effects that can disrupt catalyst-substrate interactions. Polar protic solvents often lead to reduced selectivities due to competitive hydrogen bonding with the catalyst or substrate.

The combined effects of temperature and solvent can be used to optimize selectivity for specific transformations [21]. In many cases, the use of low temperatures and nonpolar solvents provides the optimal balance of selectivity and practical reaction rates. However, solubility considerations sometimes require the use of more polar solvents, which can be partially compensated by further reduction of reaction temperature.

Data Tables

The following comprehensive data tables summarize the key findings presented in this analysis:

Table 1: Kinetic Parameters for Anhydride Reactions

| Anhydride | Activation Energy (kcal/mol) | Rate Order (Anhydride) | Rate Order (Nucleophile) | Hydrolysis Rate Constant (M⁻¹s⁻¹) | Reference |

|---|---|---|---|---|---|

| Acetic Anhydride | 16.9 [11] | 1.0 | 1.0 | 0.45 [10] | Citations [11] [10] |

| Isobutyric Anhydride | Not determined | Not determined | Not determined | Not determined | Citation [11] |

| n-Octanoic Anhydride | 15.5 ± 1.4 [9] | 0.5 [9] | 0.6 [9] | Not determined | Citation [9] |

| 2-Methylbutyric Anhydride | Not determined | Not determined | Not determined | 0.12 | Citation |

Table 2: Solvent Effects on Anhydride Reactivity

| Solvent Type | Example | Dielectric Constant | Effect on Reaction Rate | Mechanism | Reference |

|---|---|---|---|---|---|

| Protic | Water | 78.5 [19] | Fast hydrolysis | Direct nucleophilic attack [18] | Citation [18] |

| Protic | Methanol | 32.6 [19] | Fast alcoholysis | Direct nucleophilic attack [18] | Citation [18] |

| Aprotic Polar | DMSO | 47.0 [19] | Moderate rate | Solvated nucleophile [19] | Citation [19] |

| Aprotic Polar | Acetonitrile | 37.5 [19] | Reduced rate | Competitive solvation [12] | Citation [12] |

| Aprotic Nonpolar | Toluene | 2.3 [19] | Enhanced selectivity | Non-competitive [21] | Citation [21] |

Table 3: Enantioselective Transformation Parameters

| Catalyst System | Substrate Type | Yield (%) | Enantiomeric Excess (%) | Temperature (°C) | Reaction Time (h) | Reference |

|---|---|---|---|---|---|---|

| Chiral Thiourea [21] | Cyclic Anhydrides | 86-98 [21] | 60-94 [21] | 0 [21] | 24 [21] | Citation [21] |

| BINAP-Ru [32] | Acid Anhydrides | 87-95 [32] | 85-95 [32] | 25 [32] | 16 [32] | Citation [32] |

| Chiral Phosphoric Acid [30] | Symmetric Anhydrides | 72-89 [30] | 78-92 [30] | -20 [30] | 48 [30] | Citation [30] |

| Isothiourea (ITU) [29] | N-Aminoindoles | 90-94 [29] | 90-95 [29] | 0 [29] | 12 [29] | Citation [29] |

Table 4: Nucleophilic Attack Parameters

| Nucleophile Type | pKa (Conjugate Acid) | Relative Rate | Product | Mechanism | Reference |

|---|---|---|---|---|---|

| Water | 15.7 [2] | 1.0 | Carboxylic Acid | Addition-Elimination [2] | Citation [2] |

| Methanol | 15.5 [2] | 0.8 | Methyl Ester | Addition-Elimination [2] | Citation [2] |

| Ethanol | 15.9 [2] | 0.7 | Ethyl Ester | Addition-Elimination [2] | Citation [2] |

| Ammonia | 9.2 [2] | 2.1 | Primary Amide | Addition-Elimination [2] | Citation [2] |

| Primary Amine | 10.8 [2] | 1.9 | Secondary Amide | Addition-Elimination [2] | Citation [2] |

| Thiol | 9.0 [21] | 1.5 | Thioester | Addition-Elimination [21] | Citation [21] |

Table 5: Comparative Reactivity of Anhydrides

| Anhydride Structure | Example | Steric Hindrance | Electronic Effects | Relative Reactivity | Selectivity | Reference |

|---|---|---|---|---|---|---|

| Symmetrical Linear | Acetic Anhydride | Low | Activating | 1.0 | Low | Citation |

| Symmetrical Branched | 2-Methylbutyric Anhydride | Moderate | Deactivating | 0.3 | Moderate | Citation |

| Cyclic | Succinic Anhydride | Low [13] | Activating [13] | 1.5 [13] | High [13] | Citation [13] |

| Mixed Anhydride | Acetic-Benzoic Anhydride | Variable [14] | Mixed [14] | 0.8 [14] | High [14] | Citation [14] |

XLogP3

GHS Hazard Statements

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Wikipedia

Dates

Explore Compound Types